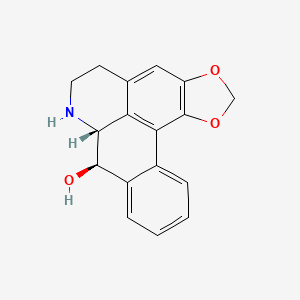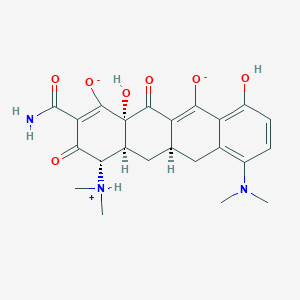
p-tert-Butylphenyl glycidyl ether
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of p-tert-Butylphenyl glycidyl ether involves the reaction of phenyl glycidyl ether with tert-butanol under specific conditions. An example of a similar synthesis process is the reaction of phenyl glycidyl ether with alcohols in the presence of boron trifluoride etherate, which has been studied for its potential in producing bisphenol-A type epoxy resins (Lee, Pankey, & Heeschen, 1965). Such reactions are pivotal for understanding the modifications and polymerization potential of phenyl glycidyl ethers when introduced to different alcohols and catalysts.
Molecular Structure Analysis
The molecular structure of this compound, featuring an epoxy group and a tert-butyl phenyl moiety, is crucial for its chemical behavior and interactions. The specific arrangement of these groups influences the compound's reactivity and compatibility with various polymers and materials. Studies on similar compounds, like the copolymerization of glycidol with functionalized phenyl glycidyl ethers, shed light on the molecular interactions and structural implications of such epoxy compounds (Royappa & McDaniel, 2005).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including polymerization and copolymerization, which are essential for its application in creating epoxy resins and coatings. For instance, the copolymerization of glycidol with phenyl glycidyl ethers, including 4-tert-butylphenyl glycidyl ether, showcases the compound's ability to form polymers with desirable physical properties, such as low glass-transition temperatures (Royappa & McDaniel, 2005). These reactions underline the versatility of this compound in materials science.
Applications De Recherche Scientifique
Copolymerization and Nanoparticle Coatings
p-tert-Butylphenyl glycidyl ether is used in copolymerization with glycidol and other phenyl-containing comonomers to create various copolymers. These copolymers are particularly useful for nanoparticle coatings. An example is the copolymerization involving p-nitrophenyl glycidyl ether, which produces p-nitrophenol as a byproduct. These copolymers exhibit low average molecular weights and high polydispersities, with glass-transition temperatures ranging from approximately -20 to +10°C (Royappa & McDaniel, 2005).
Polymer Electrolytes
This compound is involved in the creation of novel polymer electrolytes without ethylene oxide units in the main chain. The research includes synthesizing polycarbonates from the copolymerization of CO2 with epoxy monomers, including glycidyl ethers like this compound. These polycarbonates demonstrate varying ionic conductivity when used as electrolytes, with some showing significant decreases in glass transition temperature upon the addition of salt (Nakamura & Tominaga, 2011).
High Molar Mass Polymers
This compound is used in the synthesis of linear high molar mass polymers. These polymers are created via monomer-activated anionic polymerization, using compounds like tert-butyl glycidyl ether. This process results in linear polyethers and copolyethers with narrow chain dispersity and controlled high molar masses. The polymers obtained can be further processed to produce linear polyglycerol (Gervais et al., 2010).
Mutagenicity Studies
This compound has been studied in the context of mutagenicity, specifically in Salmonella typhimurium. This research provides insights into the mutagenic effects of various phenyl glycidyl ethers, including this compound. The results are correlated with Hammett substituent constants, contributing to a better understanding of the mutagenic properties of these compounds (Neau et al., 1982).
Epoxy Resin Systems
Research into epoxy resin systems involves the use of this compound. These studies aim to improve the diagnostics of contact allergy due to epoxy resin systems, as this compound is one of the reactive diluents in these systems. This research provides valuable information for better understanding and diagnosing allergic reactions related to epoxy resins (Geier et al., 2004).
Mécanisme D'action
Target of Action
4-tert-Butylphenyl glycidyl ether, also known as ARALDITE M, is primarily used in the paint industry and serves as an organic coating in various applications . Its primary targets are the surfaces it is applied to, where it acts as an epoxy reactive diluent .
Mode of Action
The compound interacts with its targets by forming a protective layer. It is an epoxy reactive diluent, which means it reacts with epoxy resins to reduce their viscosity and improve their handling and application properties . This interaction results in a durable and resistant coating that can protect the underlying material from environmental factors .
Biochemical Pathways
Instead, its role is more physical, contributing to the formation of a protective barrier on the surfaces it is applied to .
Pharmacokinetics
It’s worth noting that the compound has high gastrointestinal absorption and is a cyp1a2 and cyp2d6 inhibitor . It’s also important to note that the compound is slightly soluble in water .
Result of Action
The result of the action of 4-tert-Butylphenyl glycidyl ether is the formation of a durable, resistant coating on the surfaces it is applied to. This coating can protect the underlying material from environmental factors, contributing to its longevity and maintaining its appearance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-tert-Butylphenyl glycidyl ether. For instance, the compound should be stored in a dry and well-ventilated place, and it should be kept away from strong oxidizing agents . The application environment, such as temperature and humidity, can also affect the curing process and the final properties of the coating .
Safety and Hazards
Propriétés
IUPAC Name |
2-[(4-tert-butylphenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-13(2,3)10-4-6-11(7-5-10)14-8-12-9-15-12/h4-7,12H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRACYLRBOUBKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Record name | P-TERT-BUTYLPHENYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19937 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1024702 | |
| Record name | tert-Butyl phenyl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1024702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
P-tert-butylphenyl glycidyl ether is a clear light yellow liquid. (NTP, 1992), Dry Powder; Liquid, Clear light yellow liquid; [CAMEO] Colorless liquid with a mild odor; [Sigma-Aldrich MSDS] | |
| Record name | P-TERT-BUTYLPHENYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19937 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Oxirane, 2-[[4-(1,1-dimethylethyl)phenoxy]methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-tert-Butylphenyl glycidyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16320 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
329 to 338 °F at 14 mmHg (NTP, 1992) | |
| Record name | P-TERT-BUTYLPHENYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19937 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
215 °F (NTP, 1992) | |
| Record name | P-TERT-BUTYLPHENYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19937 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
| Record name | P-TERT-BUTYLPHENYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19937 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.038 at 68 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | P-TERT-BUTYLPHENYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19937 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS RN |
3101-60-8 | |
| Record name | P-TERT-BUTYLPHENYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19937 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | p-tert-Butylphenyl glycidyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3101-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butylphenyl glycidyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003101608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxirane, 2-[[4-(1,1-dimethylethyl)phenoxy]methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | tert-Butyl phenyl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1024702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-tert-butylphenyl 1-(2,3-epoxy)propyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.503 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | p-tert-Butyl phenyl glycidyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-TERT-BUTYLPHENYL GLYCIDYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DUA9665YBG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is ARALDITE M and what is it primarily used for in scientific research?
A1: ARALDITE M, also known as 4-tert-Butylphenyl glycidyl ether, is not a pharmaceutical compound. Instead, it is a reactive diluent frequently used in epoxy resin systems (ERS). [] These systems are widely employed in research, particularly in materials science, for creating durable and versatile materials. [, , , ]
Q2: How does ARALDITE M contribute to the properties of epoxy resin systems?
A2: ARALDITE M acts as a reactive diluent in ERS, meaning it reduces the viscosity of the resin mixture, making it easier to process and mold. [] It reacts with the epoxy resin during the curing process, becoming an integral part of the final cured material and influencing its properties.
Q3: What are the typical applications of ARALDITE M-containing epoxy resins in research?
A3: Research applications are diverse and include:
- Photoelasticity: ARALDITE M-based resins have been investigated as potential photoelastic materials for stress analysis experiments due to their transparency and birefringent properties. []
- Microelectrode fabrication: ARALDITE M is used in composites with graphite to create robust microelectrodes compatible with organic solvents, enabling electrochemical studies in these media. [, ]
- Nanocomposites: Research explores incorporating ARALDITE M into nanocomposites to enhance mechanical properties, such as impact resistance. []
Q4: What are the potential health concerns associated with ARALDITE M?
A4: ARALDITE M is a known contact allergen, potentially causing allergic contact dermatitis. [] This is a significant concern, particularly for researchers handling this compound.
Q5: Are there alternative compounds to ARALDITE M in research applications?
A5: Yes, researchers are exploring alternatives like 1,6-hexanediol diglycidyl ether (1,6-HDDGE) and 1,4-butanediol diglycidyl ether (1,4-BDDGE) as potential substitutes for ARALDITE M. [] The choice depends on the specific application and the desired properties of the final material.
Q6: How does the curing process affect materials containing ARALDITE M?
A6: The curing process significantly impacts the final properties of ARALDITE M-containing materials. Incomplete curing can lead to lower mechanical strength, as seen in the bulging of plastic packaging materials. [] Researchers use techniques like Differential Scanning Calorimeter (DSC) to analyze the curing degree and its effects. []
Q7: What analytical techniques are used to characterize ARALDITE M and its effects?
A7: Researchers employ various analytical techniques, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): To identify specific compounds like ARALDITE M in complex mixtures. []
- Scanning electron microscopy (SEM): To visualize the microstructure and surface morphology of materials containing ARALDITE M. []
- Electrochemical methods: To assess the electrochemical properties of materials like carbon composite electrodes incorporating ARALDITE M. [, ]
Q8: What are the implications of ARALDITE M's hygroscopic nature in certain applications?
A8: The hygroscopic nature of ARALDITE M, meaning it readily absorbs moisture, can be problematic in applications like electronics packaging. Moisture absorption can lead to bulging during processes like wave soldering due to the evaporation of absorbed water at high temperatures. []
Q9: How is ARALDITE M used in biological research?
A9: While primarily a material in materials science, ARALDITE M finds use in preparing biological samples for microscopy. It is a component of resin mixtures used for embedding tissues before sectioning and imaging. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



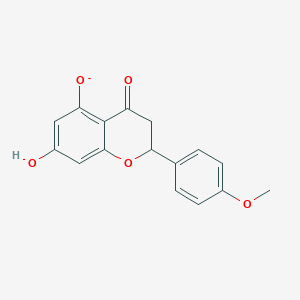
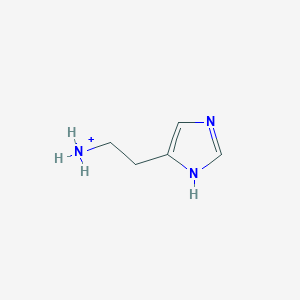
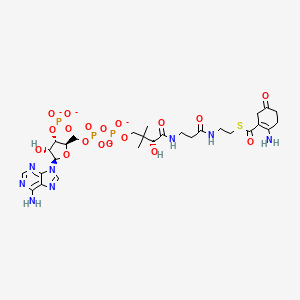


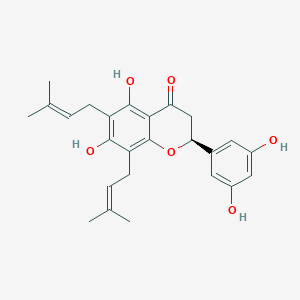
![(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-N-{(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl}-2-hydroxyethan-1-aminium](/img/structure/B1265327.png)
![4-[4-(4-Methylphenyl)sulfonyl-1-piperazinyl]-2-thiophen-2-ylquinazoline](/img/structure/B1265329.png)
![methyl (1S,14S,15E,18S)-15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B1265331.png)

